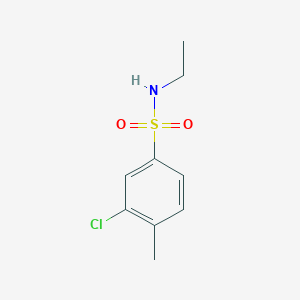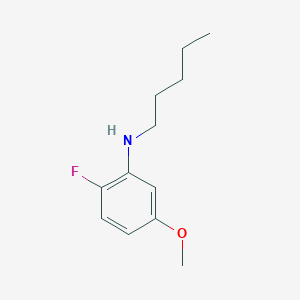
2-Fluoro-5-methoxy-N-pentylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-N-pentylaniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a pentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-N-pentylaniline typically involves multiple steps. One common method starts with the protection of 4-fluoro-2-methoxyaniline to obtain N-protected-4-fluoro-2-methoxyaniline. This intermediate is then nitrated to form N-protected-4-fluoro-2-methoxy-5-nitroaniline, which is subsequently deprotected to yield 4-fluoro-2-methoxy-5-nitroaniline
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-N-pentylaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-fluoro-5-formyl-N-pentylaniline or 2-fluoro-5-carboxy-N-pentylaniline.
Scientific Research Applications
2-Fluoro-5-methoxy-N-pentylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methoxy-N-pentylaniline exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
2-Fluoro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a pentyl group.
2-Fluoro-5-methoxybenzaldehyde: Contains an aldehyde group instead of an amino group.
Uniqueness
2-Fluoro-5-methoxy-N-pentylaniline is unique due to the combination of its fluorine, methoxy, and pentyl substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-pentylaniline |
InChI |
InChI=1S/C12H18FNO/c1-3-4-5-8-14-12-9-10(15-2)6-7-11(12)13/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI Key |
OABKVIPIPABZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13288420.png)


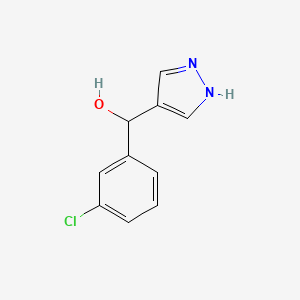

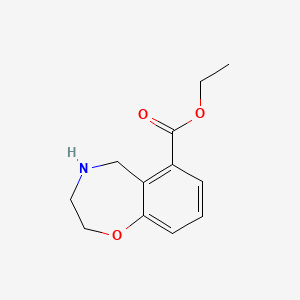
![3-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13288448.png)
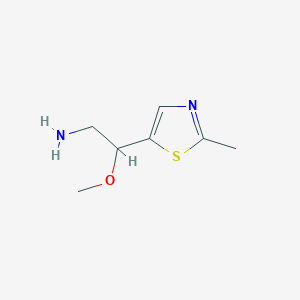
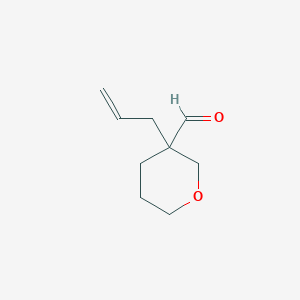

![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)
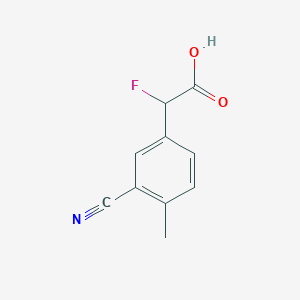
![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13288488.png)
